(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine
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Overview
Description
(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine is a fluorinated amine compound characterized by the presence of both difluoroethyl and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of difluoroacetic anhydride with trifluoroacetic anhydride in the presence of triethylamine. This reaction generates the electrophilic species of trifluoroacetaldehyde and difluoroacetaldehyde in situ, which then react with amine substrates to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which make the carbon centers more electrophilic.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form amines with different substituents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoroacetic anhydride, difluoroacetic anhydride, and various bases such as triethylamine. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated amines, while oxidation reactions can produce imines or other nitrogen-containing compounds.
Scientific Research Applications
(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry: Fluorinated amines are of interest in drug discovery due to their potential to improve the pharmacokinetic properties of drug candidates.
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar fluorinated groups, used in similar applications.
Bis(2,2,2-trifluoroethyl)amine: Another fluorinated amine with two trifluoroethyl groups, used in organic synthesis and material science.
Uniqueness
(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine is unique due to the combination of both difluoroethyl and trifluoroethyl groups, which impart distinct chemical properties. This dual fluorination can enhance the compound’s reactivity and stability, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C4H6F5N |
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Molecular Weight |
163.09 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C4H6F5N/c5-3(6)1-10-2-4(7,8)9/h3,10H,1-2H2 |
InChI Key |
NMIOGJNLOZMWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)NCC(F)(F)F |
Origin of Product |
United States |
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